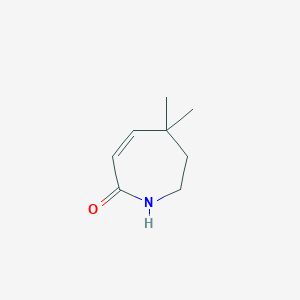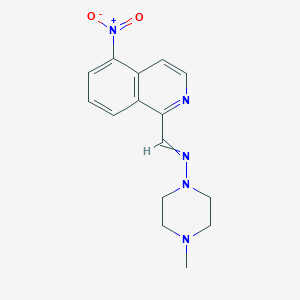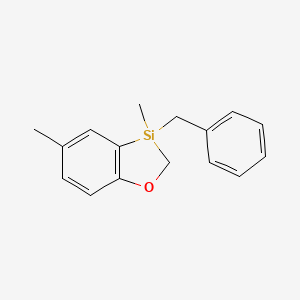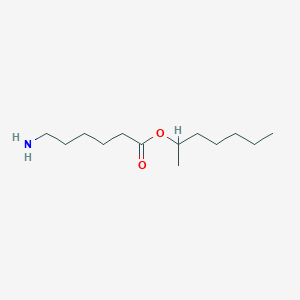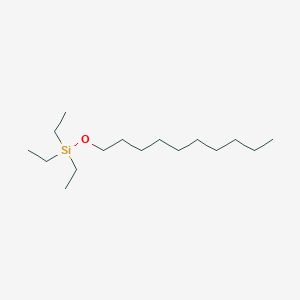
1-Triethylsilyloxydecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Triethylsilyloxydecane can be synthesized through the reaction of 1-decanol with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Triethylsilyloxydecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to yield decane and triethylsilane.
Substitution: The triethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Decane and triethylsilane.
Substitution: Various substituted decane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Triethylsilyloxydecane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, facilitating the selective reactions of other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism by which 1-Triethylsilyloxydecane exerts its effects is primarily through its ability to act as a protecting group. The triethylsilyloxy group stabilizes the molecule and prevents unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups, making it a valuable tool in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Trimethylsilyloxydecane: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
1-Triisopropylsilyloxydecane: Contains a triisopropylsilyl group, offering different steric and electronic properties.
1-Tert-Butyldimethylsilyloxydecane: Features a tert-butyldimethylsilyl group, providing enhanced stability and resistance to hydrolysis.
Uniqueness: 1-Triethylsilyloxydecane is unique due to its balance of steric hindrance and reactivity. The triethylsilyl group offers sufficient protection while allowing for relatively easy removal under mild conditions, making it a versatile protecting group in organic synthesis.
Eigenschaften
CAS-Nummer |
256235-78-6 |
|---|---|
Molekularformel |
C16H36OSi |
Molekulargewicht |
272.54 g/mol |
IUPAC-Name |
decoxy(triethyl)silane |
InChI |
InChI=1S/C16H36OSi/c1-5-9-10-11-12-13-14-15-16-17-18(6-2,7-3)8-4/h5-16H2,1-4H3 |
InChI-Schlüssel |
SHTTYXXIIRONIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCO[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


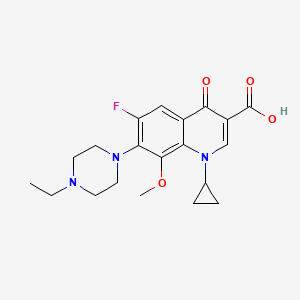
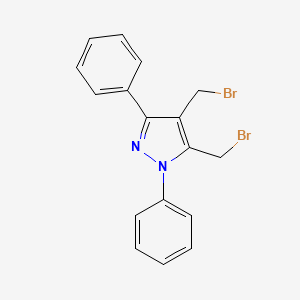
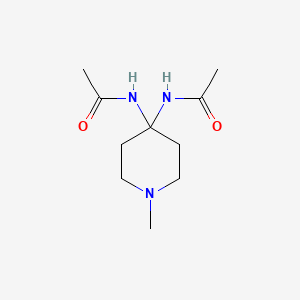
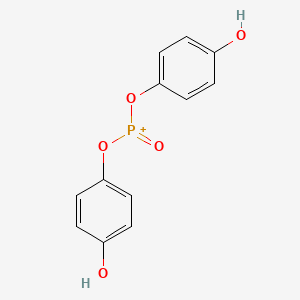
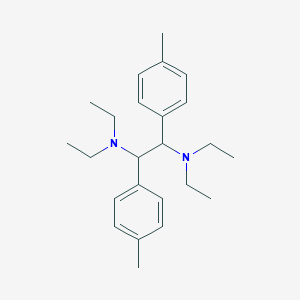
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
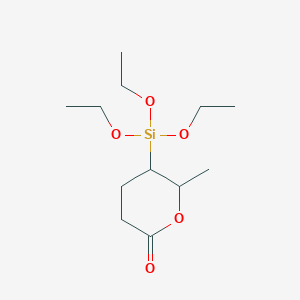
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
